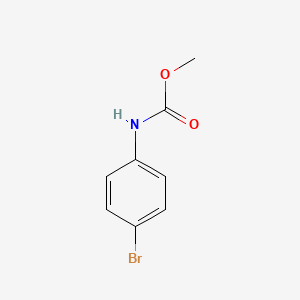

methyl N-(4-bromophenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl N-(4-bromophenyl)carbamate is a chemical compound with the linear formula C8H8BrNO2 . It has a molecular weight of 230.062 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of methyl N-(4-bromophenyl)carbamate consists of a carbamate group (CO2N) attached to a methyl group and a 4-bromophenyl group . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography .Physical And Chemical Properties Analysis

The physical and chemical properties of methyl N-(4-bromophenyl)carbamate are not fully documented in the available resources .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Design

The carbamate group within methyl N-(4-bromophenyl)carbamate is a key structural motif in many approved drugs and prodrugs. Its chemical stability and ability to permeate cell membranes make it valuable for drug design. Researchers specifically design derivatives to interact with drug targets through the carbamate moiety. Additionally, the carbamate functionality can modulate interactions with enzymes or receptors, contributing to improved stability and pharmacokinetics .

Peptide Bond Surrogates

Carbamates serve as excellent peptide bond surrogates in medicinal chemistry. Their stability and ability to mimic amide-ester hybrid features make them ideal for peptide synthesis. By substituting carbamates at the O- and N-termini of peptides, researchers can fine-tune biological properties and enhance drug stability .

Prodrugs and Hydrolytic Stability

Carbamate derivatives are manipulated for use in prodrugs, especially to achieve first-pass and systemic hydrolytic stability. By strategically incorporating carbamates, researchers can enhance the bioavailability and therapeutic efficacy of certain compounds .

Agricultural Chemicals

Beyond medicine, carbamates find applications in agriculture. They are present in pesticides, fungicides, and herbicides. Their stability and effectiveness make them valuable tools for crop protection and pest management .

Organic Synthesis and Peptide Chemistry

Organic carbamates serve as optimal protecting groups for amines and amino acids during organic synthesis. Their compatibility with various reaction conditions and ease of removal make them indispensable in peptide chemistry and other synthetic pathways .

Chemical and Paint Industry

Carbamates play a significant role in the chemical and paint industry. They serve as starting materials, intermediates, and solvents. Their versatility makes them essential for various industrial processes .

Mecanismo De Acción

Methyl N-(4-bromophenyl)carbamate is a chemical compound with the linear formula C8H8BrNO2 . This article aims to provide a comprehensive understanding of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Mode of Action

Carbamates, in general, are known to inhibit the enzyme acetylcholinesterase (ache), which is responsible for the degradation of the neurotransmitter acetylcholine . This inhibition can lead to an accumulation of acetylcholine at synaptic junctions, resulting in uncontrolled movement, paralysis, and possible death .

Biochemical Pathways

Given its potential ache inhibitory activity, it may impact cholinergic neurotransmission .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

The potential inhibition of ache could lead to a range of neurological effects .

Safety and Hazards

Sigma-Aldrich provides this product without any representation or warranty whatsoever, including any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party . It’s important to handle this compound with appropriate safety measures .

Propiedades

IUPAC Name |

methyl N-(4-bromophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)10-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLRFFVNPNGTCSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25203-36-5 |

Source

|

| Record name | METHYL N-(4-BROMOPHENYL)CARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-ethoxypropyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2528031.png)

![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2528036.png)

![2-[(E)-But-2-enyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2528039.png)

![2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2528040.png)

![benzyl 4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2528046.png)

![N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2528049.png)

![N-(2-chlorobenzyl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2528050.png)